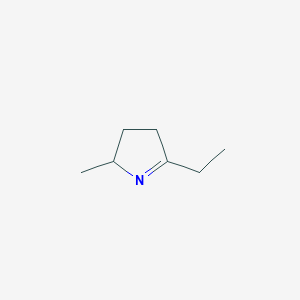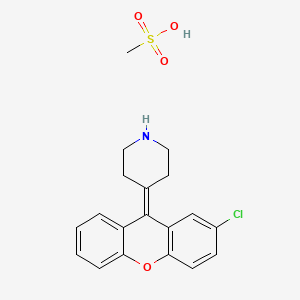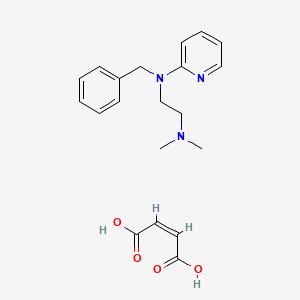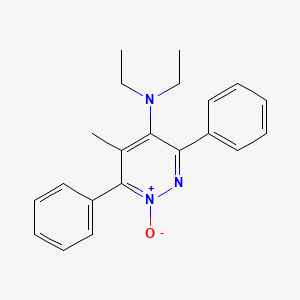
N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a diketone, forming the pyridazine core.
Introduction of Substituents: The methyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
N,N-Diethylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-5-methyl-1-oxo-3,6-diphenyl-1lambda~5~-pyridazin-4-amine: shares similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
60326-00-3 |
|---|---|
Molekularformel |
C21H23N3O |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N,N-diethyl-5-methyl-1-oxido-3,6-diphenylpyridazin-1-ium-4-amine |
InChI |
InChI=1S/C21H23N3O/c1-4-23(5-2)21-16(3)20(18-14-10-7-11-15-18)24(25)22-19(21)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
KGJOPXBSWZWYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=[N+](N=C1C2=CC=CC=C2)[O-])C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
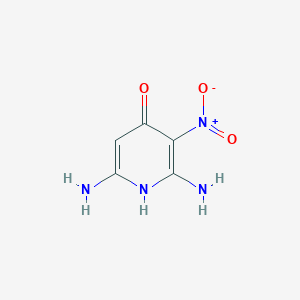
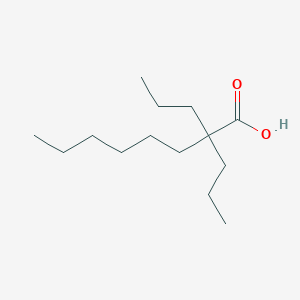
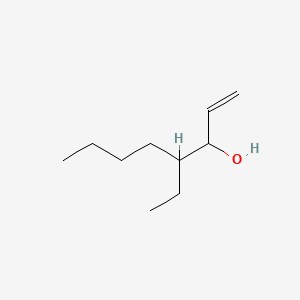
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
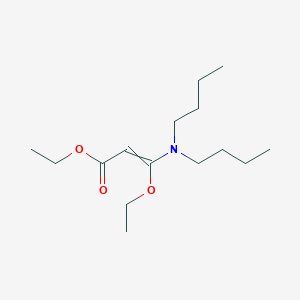
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
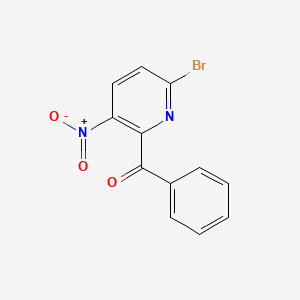

![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)
